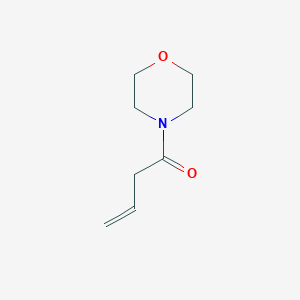![molecular formula C15H12Cl2N4S2 B14252229 2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine CAS No. 474013-75-7](/img/structure/B14252229.png)
2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine is a complex organic compound belonging to the class of phenylpyrimidines. This compound is characterized by its polycyclic aromatic structure, which includes a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine derivative, followed by chlorination and subsequent cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
- 2-Amino-4-{2,4-dichloro-5-[2-(diethylamino)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Uniqueness: Compared to similar compounds, 2,4-Dichloro-6-[5’-(pyrrolidin-1-yl)[2,2’-bithiophen]-5-yl]-1,3,5-triazine stands out due to its specific substitution pattern and the presence of the pyrrolidine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
474013-75-7 |
|---|---|
Molekularformel |
C15H12Cl2N4S2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
2,4-dichloro-6-[5-(5-pyrrolidin-1-ylthiophen-2-yl)thiophen-2-yl]-1,3,5-triazine |
InChI |
InChI=1S/C15H12Cl2N4S2/c16-14-18-13(19-15(17)20-14)11-4-3-9(22-11)10-5-6-12(23-10)21-7-1-2-8-21/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
AIOOFCSLOVYRAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(S2)C3=CC=C(S3)C4=NC(=NC(=N4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14252173.png)

![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)








